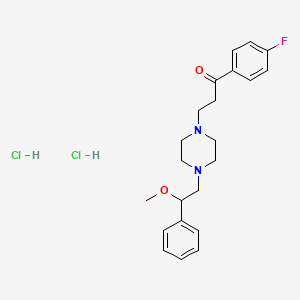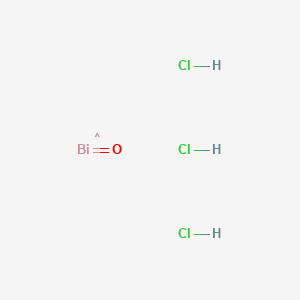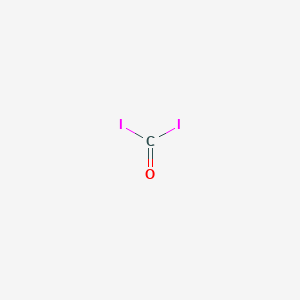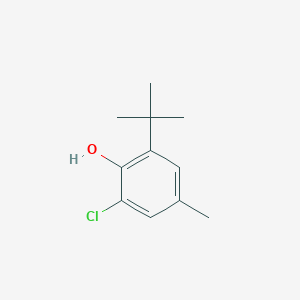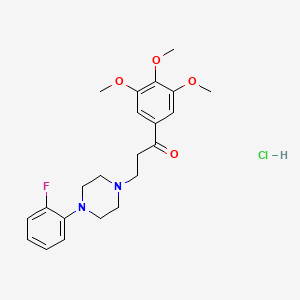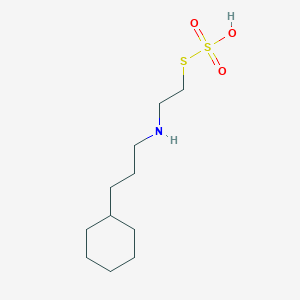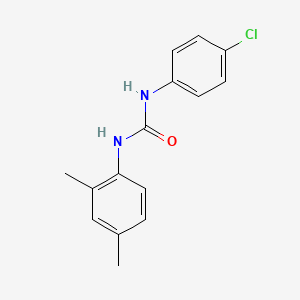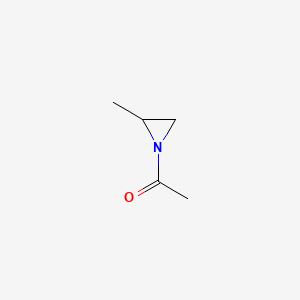
Dicyclohexyl 3,3'-sulfanediyldipropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl 3,3’-sulfanediyldipropanoate is an organic compound with the molecular formula C24H42O4S. It is a derivative of propanoic acid and contains two cyclohexyl groups attached to a sulfur atom through propanoate linkages. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclohexyl 3,3’-sulfanediyldipropanoate can be synthesized through the esterification of 3,3’-thiodipropionic acid with cyclohexanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:
3,3’-Thiodipropionic acid+CyclohexanolCatalystDicyclohexyl 3,3’-sulfanediyldipropanoate+Water
Industrial Production Methods
In industrial settings, the production of dicyclohexyl 3,3’-sulfanediyldipropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl 3,3’-sulfanediyldipropanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl 3,3’-sulfanediyldipropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in protecting biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic applications, including its use as an antioxidant in pharmaceutical formulations.
Industry: Utilized as a stabilizer in the production of plastics and other polymeric materials to enhance their durability and resistance to degradation.
Wirkmechanismus
The mechanism of action of dicyclohexyl 3,3’-sulfanediyldipropanoate involves its ability to scavenge free radicals and inhibit oxidative processes. The sulfur atom in the compound can interact with reactive oxygen species, neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is mediated through the formation of stable sulfur-containing intermediates that can effectively quench free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diheptyl 3,3’-sulfanediyldipropanoate
- Dihexadecyl 3,3’-sulfanediyldipropanoate
- Didodecyl 3,3’-sulfanediyldipropanoate
Uniqueness
Dicyclohexyl 3,3’-sulfanediyldipropanoate is unique due to its specific structural features, including the presence of cyclohexyl groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high stability and resistance to oxidative degradation.
Eigenschaften
CAS-Nummer |
13081-81-7 |
|---|---|
Molekularformel |
C18H30O4S |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
cyclohexyl 3-(3-cyclohexyloxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C18H30O4S/c19-17(21-15-7-3-1-4-8-15)11-13-23-14-12-18(20)22-16-9-5-2-6-10-16/h15-16H,1-14H2 |
InChI-Schlüssel |
LVAPCCQUOLJKJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)CCSCCC(=O)OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
![5-Oxo-6,7-dihydro-5h-benzo[7]annulene-2,3-diyl diacetate](/img/structure/B14708255.png)
![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)
